2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-

Physicochemical profiling Lipophilicity Drug-likeness

2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- is a synthetic indolin-2-one (oxindole) Schiff base derivative (CAS 647013-15-8, molecular formula C15H13N3O, MW 251.28 g/mol). The compound features a 3-(pyridin-2-ylimino) moiety attached to a 5,7-dimethyl-substituted indolin-2-one core, distinguishing it from both the unsubstituted 3-(pyridin-2-ylimino)indolin-2-one scaffold and other N-substituted or halogenated analogs within the same chemotype.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B12595250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=NC3=CC=CC=N3)C(=O)N2)C
InChIInChI=1S/C15H13N3O/c1-9-7-10(2)13-11(8-9)14(15(19)18-13)17-12-5-3-4-6-16-12/h3-8H,1-2H3,(H,16,17,18,19)
InChIKeyPACRONJUPJPPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-: A 5,7-Dimethyl-Substituted Indolin-2-one Schiff Base for Specialized Research


2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- is a synthetic indolin-2-one (oxindole) Schiff base derivative (CAS 647013-15-8, molecular formula C15H13N3O, MW 251.28 g/mol) . The compound features a 3-(pyridin-2-ylimino) moiety attached to a 5,7-dimethyl-substituted indolin-2-one core, distinguishing it from both the unsubstituted 3-(pyridin-2-ylimino)indolin-2-one scaffold and other N-substituted or halogenated analogs within the same chemotype. While publicly available quantitative biological activity data for this specific compound remain extremely limited, its calculated physicochemical properties—notably a predicted LogP of approximately 2.91 and a topological polar surface area (tPSA) of 54.35 Ų —position it within drug-like chemical space, offering a differentiated lipophilicity profile relative to des-methyl and halogenated comparators that may influence membrane permeability, protein binding, and in vitro assay behavior.

Why 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- Cannot Be Interchanged with Generic Indolin-2-one Analogs


Compounds within the 3-(pyridinylimino)indolin-2-one chemotype exhibit functional divergence driven by substituent-dependent electronic and steric effects. The 5,7-dimethyl substitution on the phenyl ring of the target compound introduces steric bulk and increased electron density at the indolin-2-one core, which is absent in the unsubstituted 3-(pyridin-2-ylimino)indolin-2-one [1]. Furthermore, alternative N-substituted analogs such as 1-(piperidin-1-ylmethyl)-3-(pyridin-2-ylimino)indolin-2-one (CAS 211438-97-0) and halogenated variants like 5-chloro-3-(pyridin-2-ylamino)indol-2-one (CAS not disclosed in public databases) introduce different electronic profiles (electron-withdrawing chloro vs. electron-donating methyl) and steric environments at the N1 position, respectively. Predicted LogP differences among these analogs (e.g., the N-piperidinylmethyl analog has a substantially higher MW of 320.4 g/mol ) translate to altered solubility, membrane partitioning, and non-specific binding characteristics in biochemical assays, making direct substitution without orthogonal validation a source of irreproducible results.

Quantitative Evidence Guide: 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- Versus Closest Analogs


Predicted Lipophilicity (LogP) Differentiation from the Unsubstituted 3-(Pyridin-2-ylimino)indolin-2-one Scaffold

The target compound (5,7-dimethyl-substituted) exhibits a calculated LogP of approximately 2.91 . The unsubstituted 3-(pyridin-2-ylimino)-1,3-dihydro-2H-indol-2-one (C13H9N3O, MW 223.23 g/mol) [1] lacks the two methyl groups and is predicted to have a lower LogP (estimated ~1.8–2.0 based on fragment-based calculation; measured LogP not available in public databases).

Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight and Topological Polar Surface Area (tPSA) Differentiation from N-Substituted and Halogenated Analogs

The target compound (MW 251.28, tPSA 54.35 Ų) is substantially smaller than the N-piperidinylmethyl analog (1-(piperidin-1-ylmethyl)-3-(pyridin-2-ylimino)indolin-2-one, MW 320.4 g/mol) and the 5-chloro analog (5-chloro-3-(pyridin-2-ylamino)indol-2-one, MW ~257.7 g/mol) . Its tPSA of 54.35 Ų falls within the typical range for orally bioavailable CNS-penetrant compounds (tPSA < 90 Ų).

Drug-likeness Physicochemical properties ADME prediction

Electronic Differentiation: Electron-Donating 5,7-Dimethyl vs. Electron-Withdrawing 5-Chloro Substitution

The 5,7-dimethyl groups on the target compound are electron-donating (+I and weak hyperconjugative effects), increasing electron density on the indolin-2-one ring system. This contrasts with the 5-chloro analog , where chlorine exerts an electron-withdrawing inductive effect (-I). These opposing electronic effects are expected to differentially modulate the pKa of the indolin-2-one NH (N1) and the electrophilicity of the C3-imino carbon, potentially altering reactivity toward nucleophiles and the compound's metal-chelating properties.

Structure-activity relationship (SAR) Electronic effects Medicinal chemistry

Synthetic Accessibility: Direct Schiff Base Condensation from 5,7-Dimethylisatin

The target compound is accessed via a single-step Schiff base condensation between commercially available 5,7-dimethylisatin (CAS 39603-24-2, MW 175.18 g/mol) and 2-aminopyridine (CAS 504-29-0, MW 94.11 g/mol) [1], typically in refluxing glacial acetic acid [2]. This contrasts with the N-piperidinylmethyl analog , which requires an additional Mannich reaction step with formaldehyde and piperidine, introducing greater synthetic complexity and lower overall yield.

Synthetic chemistry Schiff base formation Building block procurement

Recommended Research and Procurement Application Scenarios for 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-


Lead Optimization SAR Studies Targeting Intracellular Proteins Requiring Moderate Lipophilicity

The target compound's predicted LogP of ~2.91 and MW of 251.28 Da place it in favorable drug-like chemical space for intracellular target engagement. Its enhanced lipophilicity (ΔLogP ~+1.0 vs. the des-methyl scaffold) [1] supports its use as a more membrane-permeable starting point for SAR campaigns targeting cytosolic or nuclear proteins, such as DNA polymerases , where passive diffusion across the cell membrane is critical for cellular activity.

Metal Coordination Chemistry and Sensor Development Utilizing the Pyridinylimino Chelating Motif

The 3-(pyridin-2-ylimino) moiety provides a bidentate N,N′-chelating site capable of coordinating transition metals such as Cu(II), Co(II), Ni(II), and Zn(II) . The 5,7-dimethyl substitution, being electron-donating [1], is predicted to increase the electron density at the coordinating nitrogen atoms, potentially enhancing metal-binding affinity relative to electron-deficient analogs. This property supports applications in metallodrug design, homogeneous catalysis, and fluorescent chemosensor development.

Physicochemical Comparator in Indolin-2-one Scaffold Profiling Panels

As a dimethyl-substituted member of the 3-(pyridinylimino)indolin-2-one series, this compound serves as a key comparator for systematic studies of substituent effects on solubility, stability, and non-specific binding. Its predicted physicochemical profile (MW 251.28, LogP 2.91, tPSA 54.35) positions it between the smaller unsubstituted analog (MW 223.23, LogP ~1.8–2.0) [1] and larger N-substituted derivatives (MW 320.4) , making it valuable for establishing quantitative structure-property relationship (QSPR) models within this chemotype.

Schiff Base Building Block for Diversity-Oriented Synthesis Libraries

The target compound's single-step accessibility from commercially available 5,7-dimethylisatin and 2-aminopyridine makes it an attractive building block for generating combinatorial libraries via further functionalization at the N1 position (Mannich reaction) or via reduction of the C3-imino/C2-carbonyl groups [1]. Its synthetic simplicity relative to multi-step analogs supports its use as a core scaffold for high-throughput medicinal chemistry campaigns.

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